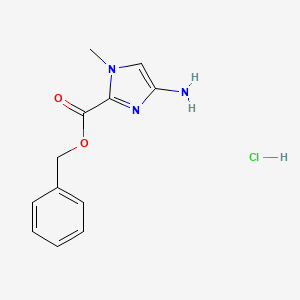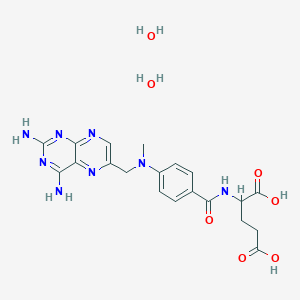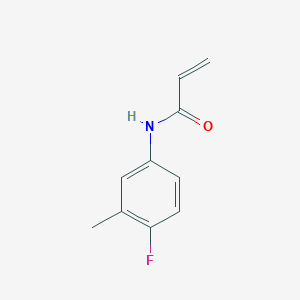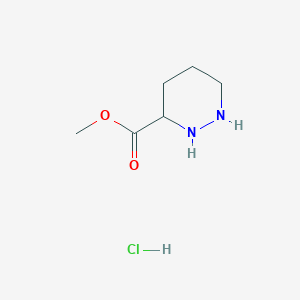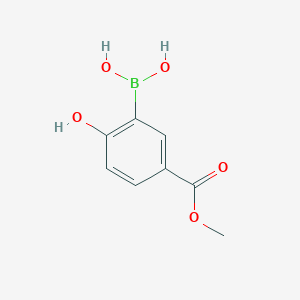
(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with methyl chloroformate under suitable conditions. This reaction results in the formation of the desired boronic acid derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2-Hydroxy-5-(Methoxycarbonyl)phenyl)boronsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Boronsäuregruppe kann zu Boronsäureestern oder Boraten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Boronsäure in das entsprechende Boran umwandeln.
Substitution: Die Hydroxylgruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Natriumperborat.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Nucleophile wie Amine und Alkohole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Boronsäureester oder Borate.
Reduktion: Borane.
Substitution: Verschiedene substituierte Boronsäurederivate.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxy-5-(Methoxycarbonyl)phenyl)boronsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in Suzuki-Miyaura-Kupplungsreaktionen zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet.
Biologie: Wird bei der Synthese biologisch aktiver Moleküle und als Sonde zum Nachweis von Kohlenhydraten eingesetzt.
Medizin: Wird auf sein Potenzial als Wirkstoff in Arzneistoff-Abgabesystemen und als Therapeutikum untersucht.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und Polymeren eingesetzt
Wirkmechanismus
Der Wirkmechanismus von (2-Hydroxy-5-(Methoxycarbonyl)phenyl)boronsäure beruht auf seiner Fähigkeit, reversible kovalente Bindungen mit Diolen und anderen Nucleophilen zu bilden. Diese Eigenschaft macht es in verschiedenen Anwendungen nützlich, z. B. bei der Sensorik und Trennung von Kohlenhydraten. Die Boronsäuregruppe interagiert mit den Hydroxylgruppen von Kohlenhydraten und bildet cyclische Boronsäureester .
Wirkmechanismus
The mechanism of action of (2-Hydroxy-5-(methoxycarbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and separation of carbohydrates. The boronic acid group interacts with the hydroxyl groups of carbohydrates, forming cyclic boronate esters .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methoxyphenylboronsäure
- 2-Fluor-5-(Hydroxymethyl)phenylboronsäure
- 5-Hydroxy-2-(Trifluormethoxy)phenylboronsäure
Einzigartigkeit
(2-Hydroxy-5-(Methoxycarbonyl)phenyl)boronsäure ist einzigartig aufgrund ihrer spezifischen funktionellen Gruppen, die eine unterschiedliche Reaktivität und Selektivität in chemischen Reaktionen ermöglichen. Ihre Methoxycarbonylgruppe erhöht ihre Löslichkeit und Stabilität, was sie zu einem wertvollen Reagenz in der organischen Synthese macht .
Eigenschaften
IUPAC Name |
(2-hydroxy-5-methoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,10,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDWPZWBZVUPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

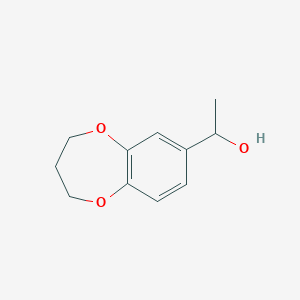
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B12508702.png)
![N-(2,3-dimethoxybenzyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12508703.png)
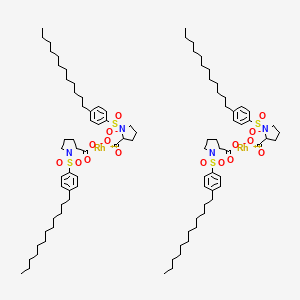

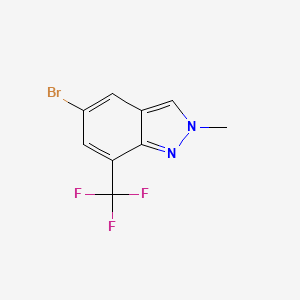
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12508727.png)
![N-cyclohexyl-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12508737.png)
![17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid](/img/structure/B12508743.png)
